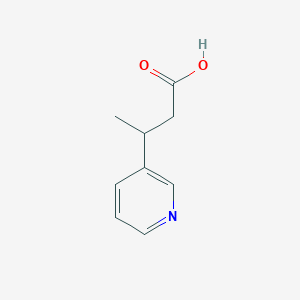

3-(Pyridin-3-yl)butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Pyridin-3-yl)butanoic acid: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a butanoic acid chain attached to the third position of a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a suitable butanoic acid derivative under palladium catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.

化学反应分析

Oxidation Reactions

The γ-position (carbon adjacent to the carboxylic acid) undergoes oxidation under specific conditions. For example:

-

Peroxidation with hydrogen peroxide and acetic anhydride yields 4-oxo-4-(pyridin-3-yl)butanoic acid (keto acid) as a major product . This reaction is analogous to the peroxidation of myosmine, a structurally related alkaloid .

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| H₂O₂ + Ac₂O, 30 min ultrasonic | 4-oxo-4-(pyridin-3-yl)butanoic acid | High |

Esterification and Amide Formation

The carboxylic acid group participates in standard derivatization reactions:

-

Esterification with alcohols (e.g., ethanol) under acid catalysis forms alkyl esters (e.g., ethyl 3-(pyridin-3-yl)butanoate) .

-

Amide synthesis via coupling agents (e.g., EDC/HOBt) produces derivatives for biological studies.

| Reaction Type | Reagents/Conditions | Application |

|---|---|---|

| Esterification | H₂SO₄, ROH, reflux | Prodrug synthesis |

| Amide Formation | EDC, HOBt, DMF | Peptide mimetics |

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, yielding 3-(pyridin-3-yl)propane :

Coordination Chemistry

The pyridine nitrogen serves as a ligand in metal complexes:

| Metal Complex | Catalytic Application | Reference |

|---|---|---|

| [Mn(CF₃SO₃)₂(pyridine-ligand)] | Alkane oxidation (e.g., cyclohexane) |

Side-Chain Functionalization

The butanoic acid chain undergoes modifications:

-

Reduction with LiAlH₄ converts the carboxylic acid to 4-(pyridin-3-yl)butan-1-ol .

-

Halogenation (e.g., HBr) forms α-bromo derivatives for nucleophilic substitution .

Pyridine Ring Reactivity

The pyridine ring participates in electrophilic substitution, albeit with low reactivity due to electron deficiency:

-

Nitration requires harsh conditions (HNO₃/H₂SO₄, 100°C) to yield nitro derivatives at the para position .

Biochemical Interactions

-

Acts as a metabolite of nicotine, detected in thirdhand smoke .

-

Binds to enzymes (e.g., dehydrogenases) via hydrogen bonding with the carboxylic acid group .

Stability and Degradation

科学研究应用

Chemical Properties and Structure

The molecular formula of 3-(Pyridin-3-yl)butanoic acid is C9H11NO2, with a molecular weight of approximately 165.19 g/mol. The compound features a butanoic acid backbone with a pyridine ring, which contributes to its biological activity.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Neurotransmitter Modulation : The compound acts as a modulator of neurotransmitter systems, showing promise in treating neurological disorders. Its interaction with receptors involved in neurotransmission can influence cognitive functions and mood regulation.

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example, studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

The biological activity of this compound has been documented in various studies:

- Antimicrobial Properties : In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be beneficial in designing drugs for conditions like hypertension and diabetes.

Material Sciences

In material sciences, this compound is utilized as a building block for synthesizing novel materials with specific properties:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as increased thermal stability or chemical resistance.

Case Study 1: Anticancer Potential

A study published in Inorganic Chemistry explored the anticancer effects of iron(III) complexes derived from this compound. The complex significantly reduced tumor size in xenograft models and promoted apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2024) investigated the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

作用机制

The mechanism of action of 3-(Pyridin-3-yl)butanoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

4-oxo-4-(pyridin-3-yl)butanoic acid: This compound is structurally similar but contains a ketone group instead of a carboxylic acid.

3-Pyridinepropionic acid: This compound has a shorter carbon chain compared to 3-(Pyridin-3-yl)butanoic acid.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine ring and the butanoic acid chain allows for versatile applications in various fields.

生物活性

3-(Pyridin-3-yl)butanoic acid, a compound with the molecular formula C9H11NO2, has garnered attention in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The structure of this compound features a pyridine ring attached to a butanoic acid moiety. This configuration allows for various interactions with biological targets, influencing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Research indicates that this compound interacts with multiple biological pathways:

- Neurotransmitter Modulation : It has been shown to modulate neurotransmitter systems, particularly influencing GABAergic activity, which is critical for maintaining neuronal excitability and has implications in anxiety and epilepsy treatments.

- Antimicrobial Activity : A study focusing on derivatives of this compound demonstrated significant antibacterial effects against various strains, suggesting its potential as a lead compound in antibiotic development .

Antimicrobial Effects

A series of studies evaluated the antibacterial properties of this compound derivatives. The findings indicated that modifications to the pyridine ring can enhance antibacterial efficacy. For instance, compounds with specific substitutions exhibited higher activity against Gram-positive bacteria compared to traditional antibiotics .

Anti-inflammatory Properties

Similar compounds have been linked to anti-inflammatory effects. The presence of the pyridine moiety appears to enhance the interaction with cyclooxygenase (COX) enzymes, leading to reduced inflammation in animal models. In one study, derivatives were tested for their ability to inhibit COX-1 and COX-2, showing promising results comparable to established anti-inflammatory drugs .

Case Studies

-

Antibacterial Screening :

- A recent study synthesized various derivatives of this compound and tested them against resistant bacterial strains. The results showed that certain derivatives had lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics, indicating their potential as effective antibacterial agents .

-

Neuropharmacological Evaluation :

- In neuropharmacological tests, this compound demonstrated anxiolytic effects in rodent models. Behavioral assays indicated reduced anxiety-like behavior when administered at specific dosages, supporting its role as a potential therapeutic agent for anxiety disorders.

属性

IUPAC Name |

3-pyridin-3-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h2-4,6-7H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXGPDZSJHUZIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。